molecular formula C12H9NO3 B1295355 4-Hydroxy-4'-nitrobiphenyl CAS No. 3916-44-7

4-Hydroxy-4'-nitrobiphenyl

Cat. No. B1295355
Key on ui cas rn: 3916-44-7
M. Wt: 215.2 g/mol
InChI Key: ZNDJDQOECGBUNK-UHFFFAOYSA-N
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Patent
US07534894B2

Procedure details

4′-Methoxy-4-nitro-biphenyl (4.55 g, 19.8 mmol), prepared in the previous step, in a mixture of glacial acetic acid plus 65 mL of 48% HBr was heated at approximately 120° C. until the reaction was complete by TLC. The reaction was concentrated under reduced pressure and the residue partitioned between diethyl ether and water. The organic layer was separated, dried (Na2SO4) and the solvent removed under reduced pressure to give 4′-hydroxy-4-nitro-biphenyl.
Quantity
4.55 g
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:14]=[CH:13][C:12]([N+:15]([O-:17])=[O:16])=[CH:11][CH:10]=2)=[CH:5][CH:4]=1.Br>C(O)(=O)C>[OH:2][C:3]1[CH:4]=[CH:5][C:6]([C:9]2[CH:14]=[CH:13][C:12]([N+:15]([O-:17])=[O:16])=[CH:11][CH:10]=2)=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
4.55 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
65 mL
Type
reactant
Smiles
Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue partitioned between diethyl ether and water
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)C1=CC=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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